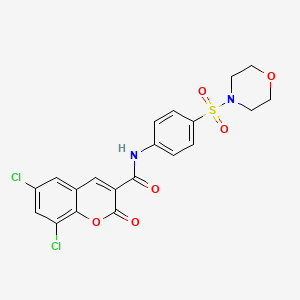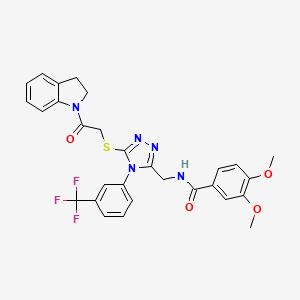![molecular formula C22H14FN5OS B2460159 N-(3-(3-(thiophène-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl)-2-fluorobenzamide CAS No. 891124-05-3](/img/structure/B2460159.png)
N-(3-(3-(thiophène-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound with complex structure, showing interesting properties for various scientific and industrial applications. Its backbone structure includes benzamide, triazolopyridazine, and thiophene moieties, linked together with a fluorine substitution which potentially enhances its chemical reactivity and stability.
Applications De Recherche Scientifique
Chemistry: The compound serves as a precursor or intermediate in organic synthesis, enabling the formation of more complex molecules. Biology: In biological studies, this compound might interact with enzymes or receptors, offering insights into its biochemical pathways. Medicine: Its structure suggests potential pharmaceutical applications, such as binding to specific protein targets, possibly exerting therapeutic effects. Industry: Used in material sciences, this compound could contribute to the development of new materials with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step procedures including:
Step 1: Formation of the triazolopyridazine intermediate
Step 2: Introduction of the thiophene ring
Step 3: Final benzamide coupling and fluorination
Industrial Production Methods: The production on an industrial scale would incorporate optimized reaction conditions such as precise temperature controls, use of catalysts, and solvents to maximize yield and purity. Standard procedures might include high-pressure liquid chromatography for purification and mass spectrometry for product confirmation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Involves reagents such as hydrogen peroxide or potassium permanganate, leading to higher oxidation states of the compound.
Reduction: Typical agents could be sodium borohydride or lithium aluminum hydride, reducing functional groups within the compound.
Substitution: Halogen substitution reactions might involve nucleophilic or electrophilic halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophilic substitution using sodium methoxide in methanol
Major Products: The products formed depend on the reaction type; for example, oxidation might yield a sulfone derivative, while substitution could introduce different halogens into the molecule.
Mécanisme D'action
Mechanism: The exact mechanism of action depends on the application. For pharmaceutical purposes, it likely involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. Molecular Targets and Pathways:
Enzymes: Could inhibit or activate enzymes involved in metabolic pathways.
Receptors: May act as an agonist or antagonist, modulating receptor activity and subsequent signaling cascades.
Comparaison Avec Des Composés Similaires
2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Propriétés
IUPAC Name |
2-fluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5OS/c23-17-8-2-1-7-16(17)22(29)24-15-6-3-5-14(13-15)18-10-11-20-25-26-21(28(20)27-18)19-9-4-12-30-19/h1-13H,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOKTWUQHKSWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanamide](/img/structure/B2460083.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2460084.png)


![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2460090.png)
![1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B2460092.png)


![Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/new.no-structure.jpg)
![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2460096.png)


